molecular formula C16H24N2O B12519673 N-{2-[(Dimethylamino)methyl]cyclohexyl}benzamide CAS No. 688727-05-1

N-{2-[(Dimethylamino)methyl]cyclohexyl}benzamide

Cat. No.: B12519673
CAS No.: 688727-05-1
M. Wt: 260.37 g/mol
InChI Key: OWSMQROOCJSQNR-UHFFFAOYSA-N
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Description

N-{2-[(Dimethylamino)methyl]cyclohexyl}benzamide is a synthetic compound known for its significant pharmacological properties. It is a member of the benzamide class of compounds and has been studied for its potential applications in various fields, including medicine and chemistry. This compound is structurally characterized by a benzamide moiety attached to a cyclohexyl ring, which is further substituted with a dimethylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(Dimethylamino)methyl]cyclohexyl}benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method includes the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation, which provides a green and efficient pathway for the preparation of benzamide derivatives . The reaction conditions often involve mild temperatures and the use of a reusable catalyst, making the process both eco-friendly and cost-effective.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar condensation reactions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the compound. Additionally, the purification process may include crystallization and chromatography techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(Dimethylamino)methyl]cyclohexyl}benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized benzamide derivatives.

Scientific Research Applications

N-{2-[(Dimethylamino)methyl]cyclohexyl}benzamide has been extensively studied for its applications in various scientific fields:

Mechanism of Action

The mechanism of action of N-{2-[(Dimethylamino)methyl]cyclohexyl}benzamide involves its interaction with specific molecular targets in the body. It acts as an agonist at opioid receptors, particularly the μ-opioid receptor, which mediates its analgesic effects . The binding of the compound to these receptors triggers a cascade of intracellular signaling pathways that result in pain relief and other pharmacological effects.

Comparison with Similar Compounds

N-{2-[(Dimethylamino)methyl]cyclohexyl}benzamide is structurally similar to other synthetic opioids, such as U-47700 and U-47931E . These compounds share a common benzamide core but differ in their substituents, which influence their pharmacological properties. Compared to its analogs, this compound is unique in its specific substitution pattern, which contributes to its distinct pharmacological profile.

List of Similar Compounds

Properties

CAS No.

688727-05-1

Molecular Formula

C16H24N2O

Molecular Weight

260.37 g/mol

IUPAC Name

N-[2-[(dimethylamino)methyl]cyclohexyl]benzamide

InChI

InChI=1S/C16H24N2O/c1-18(2)12-14-10-6-7-11-15(14)17-16(19)13-8-4-3-5-9-13/h3-5,8-9,14-15H,6-7,10-12H2,1-2H3,(H,17,19)

InChI Key

OWSMQROOCJSQNR-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1CCCCC1NC(=O)C2=CC=CC=C2

Origin of Product

United States

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